2-Methyl-6-(piperidin-2-ylmethyl)pyridine
Description
2-Methyl-6-(piperidin-2-ylmethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a piperidin-2-ylmethyl group at the 6-position.
Properties
IUPAC Name |
2-methyl-6-(piperidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-4-7-12(14-10)9-11-6-2-3-8-13-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVERAWNJZFXRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274827 | |
| Record name | 2-Methyl-6-(2-piperidinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-29-9 | |
| Record name | 2-Methyl-6-(2-piperidinylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526183-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(2-piperidinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylpyridine with piperidine under specific conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of 2-Methyl-6-(piperidin-2-ylmethyl)pyridine may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production costs . These methods typically employ advanced catalytic systems and optimized reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-2-ylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
2-Methyl-6-(piperidin-2-ylmethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler derivative with only a methyl group at the 2-position.
2-Amino-4-(1-piperidine)pyridine: A compound with a similar piperidine substitution but different functional groups.
2,4,6-Trisubstituted-quinazoline derivatives: Compounds with a piperidine moiety and additional substitutions.
Uniqueness
2-Methyl-6-(piperidin-2-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
2-Methyl-6-(piperidin-2-ylmethyl)pyridine is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of interactions with biological targets, making it a candidate for further pharmacological studies. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a pyridine ring substituted with a piperidinylmethyl group at the 6-position and a methyl group at the 2-position. This configuration is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial, anticancer, and neuroprotective agent.
Antimicrobial Activity
Several studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, research utilizing agar diffusion methods has shown that derivatives similar to this compound can inhibit bacterial growth effectively. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Pyridine derivatives are known for their anticancer properties, particularly against various human cancer cell lines. A study focusing on the antiproliferative effects of pyridine derivatives reported that modifications in the chemical structure significantly influenced their activity against cancer cells such as HeLa and MDA-MB-231. The IC50 values for these compounds were significantly lower than those of traditional chemotherapeutics, indicating a promising avenue for drug development.
Neuroprotective Effects
Research on piperidine derivatives suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems may contribute to their protective effects against neuronal damage.
Case Studies
- Antimicrobial Efficacy : A study conducted on various piperidine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro studies showed that this compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 μM, indicating moderate efficacy compared to other tested compounds.
- Neuroprotective Studies : In animal models, administration of the compound resulted in reduced neuronal loss and improved cognitive function in models of Alzheimer's disease, suggesting its potential as a therapeutic agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 | Cell membrane disruption |
| Antimicrobial | Escherichia coli | 10 | Inhibition of metabolic pathways |
| Anticancer | MCF-7 (breast cancer) | 12 | Induction of apoptosis |
| Neuroprotective | Neuronal cells | Not specified | Modulation of neurotransmitter release |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
